REACTION_CXSMILES
|
Cl.C(O[CH:5]=[CH:6][C:7](=[NH:11])OCC)C.Br.[CH2:13]([O:15][C:16]([C:18]([NH2:20])=[NH:19])=[O:17])C.[Na]>CO>[NH2:11][C:7]1[CH:6]=[CH:5][N:20]=[C:18]([C:16]([O:15][CH3:13])=[O:17])[N:19]=1 |f:0.1,2.3,^1:20|
|
Name
|
ethyl 3-ethoxyacrylimidate hydrochloride
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC=CC(OCC)=N
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
Br.C(C)OC(=O)C(=N)N
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for an hour at 0° to 5° C. and for additional 4 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in a mixture of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated out
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate five times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with diethylether
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |